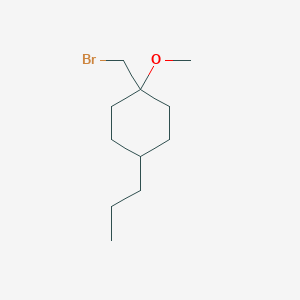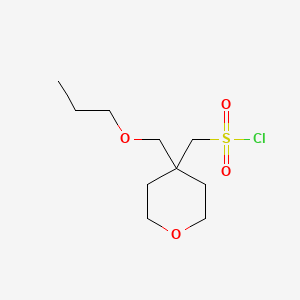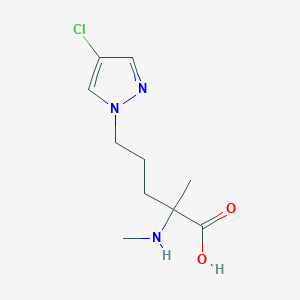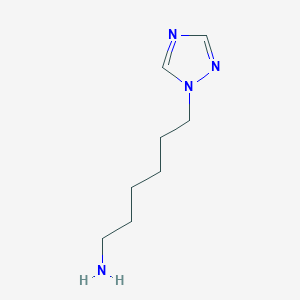
6-(1h-1,2,4-Triazol-1-yl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-1,2,4-Triazol-1-yl)hexan-1-amine is a chemical compound with the molecular formula C8H16N4 It features a triazole ring attached to a hexyl chain, terminating in an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-Triazol-1-yl)hexan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Attachment of the Hexyl Chain: The hexyl chain can be introduced via a nucleophilic substitution reaction, where the triazole ring is reacted with a hexyl halide (e.g., hexyl bromide) in the presence of a base such as sodium hydride.
Introduction of the Amine Group: The terminal amine group can be introduced through a reduction reaction, where a nitrile or nitro group is reduced to an amine using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-Triazol-1-yl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or nitrile.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
6-(1H-1,2,4-Triazol-1-yl)hexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving nitrogen heterocycles.
Materials Science: The compound can be used in the development of polymers and materials with specific properties, such as conductivity or thermal stability.
Biological Studies: It can serve as a probe or ligand in studies involving biological systems, particularly those involving nitrogen-containing heterocycles.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(1H-1,2,4-Triazol-1-yl)hexan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-6-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one: This compound features a similar triazole ring but with different substituents, leading to distinct chemical and biological properties.
Hexaconazole: A triazole derivative used as a fungicide, highlighting the versatility of the triazole ring in different applications.
Uniqueness
6-(1H-1,2,4-Triazol-1-yl)hexan-1-amine is unique due to its specific structure, which combines a triazole ring with a hexyl chain and an amine group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
6-(1,2,4-triazol-1-yl)hexan-1-amine |
InChI |
InChI=1S/C8H16N4/c9-5-3-1-2-4-6-12-8-10-7-11-12/h7-8H,1-6,9H2 |
InChI Key |
DGVZEAHNUNFTNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine](/img/structure/B15325181.png)

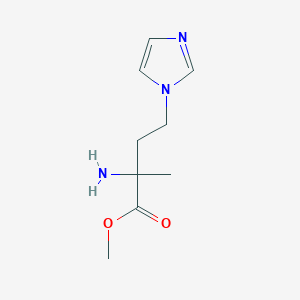

![Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride](/img/structure/B15325199.png)

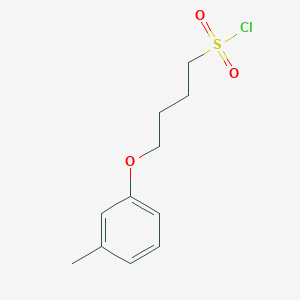

![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)
